Boc-Leu-OH
Overview
Description
Boc-Leu-OH, also known as N-tert-butoxycarbonyl-L-leucine, is an organic compound with the molecular formula C11H21NO4. It is a derivative of the amino acid leucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild acidic conditions .
Biochemical Analysis
Biochemical Properties
The N-(tert-Butoxycarbonyl)-L-leucine plays a crucial role in biochemical reactions. It is primarily used as a protecting group for amino acids and peptides during peptide synthesis . The tert-butyloxycarbonyl (Boc) group in N-(tert-Butoxycarbonyl)-L-leucine is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group for amino functionalities in complex molecules.
Molecular Mechanism
The molecular mechanism of N-(tert-Butoxycarbonyl)-L-leucine primarily involves its role as a protecting group. During peptide synthesis, the Boc group in N-(tert-Butoxycarbonyl)-L-leucine protects the amino group from unwanted side reactions . The Boc group can be selectively removed under acidic conditions, allowing for further reactions to occur at the now deprotected amino group .
Temporal Effects in Laboratory Settings
In laboratory settings, N-(tert-Butoxycarbonyl)-L-leucine is known for its stability. The Boc group can withstand various reaction conditions, making it a reliable protecting group for peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-Leu-OH can be synthesized through several methods. One common approach involves the reaction of L-leucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction typically takes place in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the same basic reaction as in laboratory synthesis but is optimized for higher yields and purity. The reaction mixture is often subjected to continuous stirring and controlled temperature conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions
Boc-Leu-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield free leucine.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
The major products formed from these reactions include free leucine after deprotection and various peptide chains when used in peptide synthesis .
Scientific Research Applications
Boc-Leu-OH has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action of Boc-Leu-OH involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of leucine during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group and allowing the peptide to fold into its functional form .
Comparison with Similar Compounds
Similar Compounds
Boc-Phe-OH: N-tert-butoxycarbonyl-L-phenylalanine
Boc-Ile-OH: N-tert-butoxycarbonyl-L-isoleucine
Boc-Val-OH: N-tert-butoxycarbonyl-L-valine
Boc-Ala-OH: N-tert-butoxycarbonyl-L-alanine
Uniqueness
Boc-Leu-OH is unique due to its specific side chain, which imparts distinct hydrophobic properties. This makes it particularly useful in the synthesis of hydrophobic peptides and proteins. Additionally, the Boc group provides stability during synthesis and can be easily removed under mild acidic conditions, making this compound a versatile and valuable reagent in peptide chemistry .
Properties
IUPAC Name |
(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGYYOJGPFFJL-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884507 | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13139-15-6 | |
Record name | BOC-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13139-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucine, N-((1,1-dimethylethoxy)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | L-Leucine, N-[(1,1-dimethylethoxy)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(1,1-dimethylethoxy)carbonyl]-L-leucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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